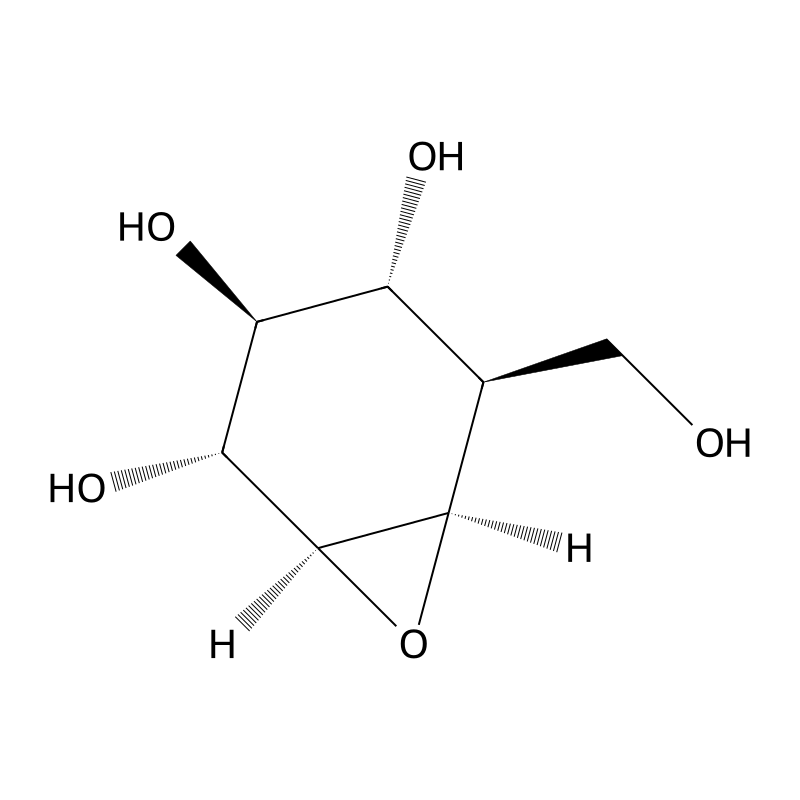

Cyclophellitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cyclophellitol is a bicyclic sugar derivative known for its unique structural properties and biological activities. It is primarily recognized as a potent inhibitor of glycoside hydrolases, particularly β-glucosidases. Structurally, cyclophellitol features a five-membered ring fused to a six-membered ring, which contributes to its reactivity and ability to mimic the transition state of glycosidic bond hydrolysis. This compound is derived from D-xylose and has been studied extensively for its synthetic pathways and biological implications.

Cyclophellitol exhibits significant biological activity as an inhibitor of β-glucosidases and other glycoside hydrolases. Its mechanism of action involves mimicking the transition state of substrate molecules, allowing it to bind effectively to the enzyme's active site. This inhibition is crucial in various biological contexts, including the modulation of metabolic pathways related to carbohydrate metabolism. Notably, cyclophellitol has been shown to be a potent suicide inhibitor of glucocerebrosidase, an enzyme associated with Gaucher's disease .

The synthesis of cyclophellitol typically begins with D-xylose and involves several key steps:

- Benzylation: The free alcohols in D-xylose are benzylated.

- Oxidation: The resulting alkene is oxidized using ruthenium trichloride and sodium periodate.

- Separation: The mixture yields cis diols, which are separated through column chromatography.

- Formation: Cyclophellitol is formed through further reactions that may include cyclization processes.

A notable synthesis was completed in nine steps from D-xylose, demonstrating efficiency and yielding high purity .

Cyclophellitol has several applications in biochemical research and pharmaceuticals:

- Enzyme Inhibition Studies: Its ability to inhibit glycoside hydrolases makes it a valuable tool for studying enzyme mechanisms and functions.

- Drug Development: Due to its biological activity against specific enzymes, cyclophellitol and its derivatives are being explored as potential therapeutic agents for diseases like Gaucher's disease .

- Synthetic Chemistry: Cyclophellitol serves as a precursor for synthesizing more complex carbohydrate analogs.

Studies on cyclophellitol have focused on its interactions with various glycoside hydrolases. These interactions reveal insights into enzyme kinetics and mechanisms of inhibition. For instance, the binding affinity and rate of inhibition can vary significantly based on structural modifications made to cyclophellitol. The conformational landscape of cyclophellitol derivatives plays a crucial role in their effectiveness as inhibitors .

Several compounds share structural or functional similarities with cyclophellitol. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Mannose | Six-membered ring | Substrate for glycoside hydrolases |

| Cellobiose | Disaccharide with two glucose units | Substrate for β-glucosidase |

| Nigerose | Disaccharide similar to cellobiose | Inhibitor of certain glycosidases |

| 1,6-Cyclophellitol | Epoxide derivative | Enhanced inhibitory activity |

Cyclophellitol stands out due to its unique bicyclic structure and its specific mechanism as a suicide inhibitor, which distinguishes it from other sugar derivatives that primarily serve as substrates rather than inhibitors.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Atsumi, Sonoko; Umezawa, Kazou; Iinuma, Hironobu; Naganawa, Hiroshi; Nakamura, Hikaru; Iitaka, Yoichi; Takeuchi, Tomoi;; PRODUCTION, ISOLATION AND STRUCTURE DETERMINATION OF A NOVEL β-GLUCOSIDASE INHIBITOR, CYCLOPHELLITOL, FROM PHELLINUS SP, Journal of Antibiotics, 431, 49-53. DOI:10.7164/antibiotics.43.49 PMID:2106502